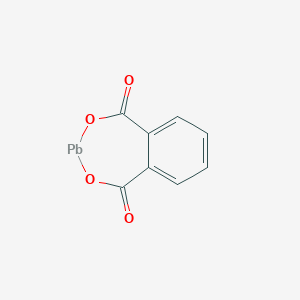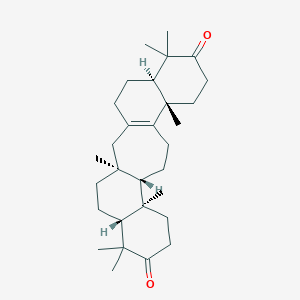
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is a chemical compound known for its unique structure and properties It is a diterpenoid compound, which means it is derived from four isoprene units and contains twenty carbon atoms Diterpenoids are a class of chemical compounds known for their diverse biological activities and are commonly found in plants
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of a precursor molecule, followed by oxidation and rearrangement reactions to form the final product. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process typically includes the following steps:
Raw Material Preparation: Obtaining and purifying the starting materials.
Reaction: Conducting the chemical reactions under controlled conditions.
Purification: Using techniques such as chromatography and crystallization to isolate the pure compound.
Quality Control: Ensuring the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into more reduced forms, which may have different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction may produce various hydrocarbon derivatives.
Applications De Recherche Scientifique
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione is used in the production of certain pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mécanisme D'action
The mechanism by which C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
C(14a)-Homo-27-nor-5alpha-gammacer-13-ene-3,21-dione can be compared with other diterpenoid compounds, such as:
Taxol: Known for its use in cancer treatment.
Forskolin: Used in research for its ability to activate adenylate cyclase.
Ginkgolide: Found in Ginkgo biloba and known for its neuroprotective properties.
Uniqueness: What sets this compound apart is its specific structure and the unique set of biological activities it exhibits
Propriétés
Numéro CAS |
18070-11-6 |
|---|---|
Formule moléculaire |
C30H46O2 |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
(3S,6R,11R,12S,16S,21R)-3,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(15)-ene-8,19-dione |
InChI |
InChI=1S/C30H46O2/c1-26(2)21-10-8-19-18-28(5)15-12-22-27(3,4)25(32)14-17-30(22,7)23(28)11-9-20(19)29(21,6)16-13-24(26)31/h21-23H,8-18H2,1-7H3/t21-,22-,23-,28-,29+,30-/m0/s1 |
Clé InChI |
CDCKBLNAQWOFID-ANVBBVGYSA-N |
SMILES |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
SMILES isomérique |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CCC4=C(C2)CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)(CCC(=O)C3(C)C)C |
SMILES canonique |
CC1(C2CCC3=C(C2(CCC1=O)C)CCC4C(C3)(CCC5C4(CCC(=O)C5(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



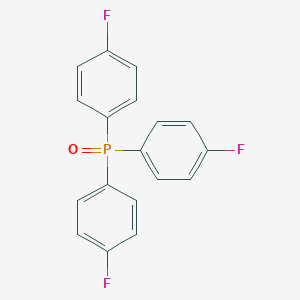
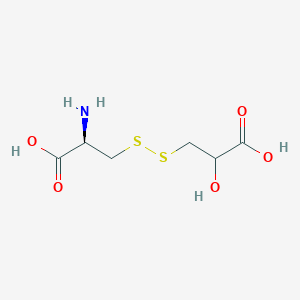
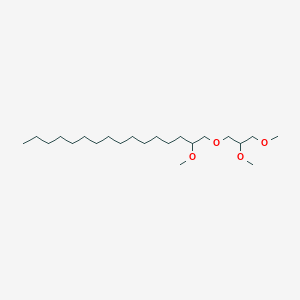
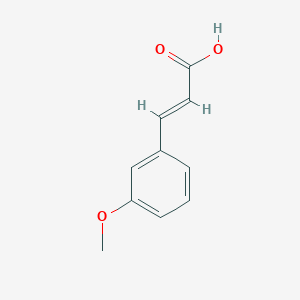
![4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde](/img/structure/B100021.png)
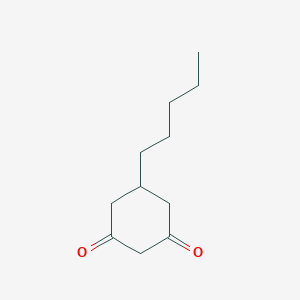
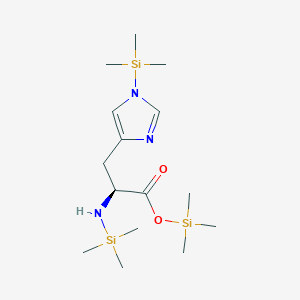
![Diethyl [2-(diethoxymethylsilyl)ethyl]phosphonate](/img/structure/B100026.png)
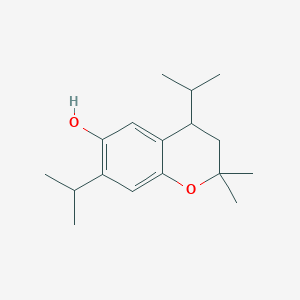
![5,7-Diphenyl-1,3-diazatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B100030.png)
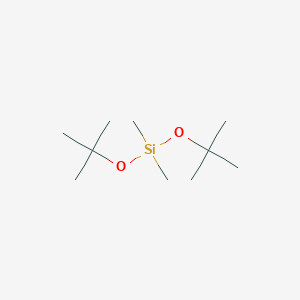
![2-(2-{[(Benzyloxy)carbonyl]amino}propanamido)pentanoic acid](/img/structure/B100036.png)
